Molecular Identity: Pyridine-N-oxide vs. Parent Evatanepag Structural Distinction
Pyridine-N-oxide evatanepag (M5) is distinguished from the parent drug evatanepag by the oxidation of the pyridine ring nitrogen to the N-oxide. This results in a molecular formula of C25H28N2O6S (MW 484.565 g/mol) compared to C25H28N2O5S (MW 468.565 g/mol) for evatanepag [1]. The N-oxide modification alters the compound's polarity, logP, and hydrogen-bonding capacity, directly impacting chromatographic behavior and mass spectrometric detection [2].
| Evidence Dimension | Molecular Formula and Weight |
|---|---|
| Target Compound Data | C25H28N2O6S, MW 484.565 g/mol |
| Comparator Or Baseline | Evatanepag (CP-533536 free acid): C25H28N2O5S, MW 468.565 g/mol |
| Quantified Difference | Difference of one oxygen atom (+15.999 g/mol); MW increase of 16.0 g/mol |
| Conditions | Structural identity confirmed by mass spectrometry and NMR |
Why This Matters
This structural difference ensures that pyridine-N-oxide evatanepag elutes as a distinct peak in HPLC and can be selectively monitored in MRM-based LC-MS/MS assays, which is essential for accurate quantification of the M5 metabolite in biological matrices.
- [1] NCATS Inxight Drugs. PYRIDINE-N-OXIDE EVATANEPAG. UNII: IS7VQ3339K. https://drugs-dev02.ncats.io/substance/IS7VQ3339K View Source
- [2] Johnson, K. A., & Prakash, C. (2005). Metabolism, excretion, and pharmacokinetics of a highly selective EP2 agonist, CP-533,536, in male and female Sprague-Dawley rats. Drug Metabolism and Disposition, 33(8), 1191-1201. View Source
